molecular formula C8H8NOS- B1263565 Phenylthioacetohydroximate

Phenylthioacetohydroximate

Cat. No. B1263565
M. Wt: 166.22 g/mol
InChI Key: XHOSAOPRGRQKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylthioacetohydroximate is conjugate base of phenylthioacetohydroximic acid arising from deprotonation of the acidic SH group;  major species at pH 7.3. It is a conjugate base of a phenylthioacetohydroximic acid.

Scientific Research Applications

  • Phenoloxidase Inhibition : Phenylthiourea, a related compound, acts as a competitive inhibitor of phenoloxidase, an enzyme catalyzing the oxidation of phenols. This inhibition plays a significant role in studying enzymatic reactions and could have implications in understanding melanization processes (Ryazanova, Alekseev, & Slepneva, 2012).

  • Plant Metabolism Studies : Research involving Arabidopsis thaliana showed rapid uptake and metabolism of isothiazolinones biocides, with the formation of metabolites such as phenylthioacetohydroximic acid. This suggests the potential use of related compounds in studying plant metabolism and environmental interactions of xenobiotics (Muerdter, Powers, Chowdhury, Mianecki, & LeFevre, 2022).

  • Enzymatic Studies in Soil : Phenyl esterases, which hydrolyze organophosphorus insecticides, have been isolated from soil. These enzymes are inhibited by compounds like phenyl thiophosphate, suggesting the role of similar phenyl compounds in studying soil enzyme properties and interactions (Satyanarayana & Getzin, 1973).

properties

Product Name

Phenylthioacetohydroximate

Molecular Formula

C8H8NOS-

Molecular Weight

166.22 g/mol

IUPAC Name

N-oxido-2-phenylethanethioamide

InChI

InChI=1S/C8H8NOS/c10-9-8(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H-,9,10,11)/q-1

InChI Key

XHOSAOPRGRQKNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=S)N[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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